molecular formula C18H22N2 B1621524 1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine CAS No. 30486-56-7

1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine

Cat. No.: B1621524
CAS No.: 30486-56-7
M. Wt: 266.4 g/mol
InChI Key: HEDLHDOJKVFHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine is a useful research compound. Its molecular formula is C18H22N2 and its molecular weight is 266.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-benzhydryl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-3-8-16(9-4-1)18(17-10-5-2-6-11-17)20-14-7-12-19-13-15-20/h1-6,8-11,18-19H,7,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDLHDOJKVFHFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376199
Record name 1-(DIPHENYLMETHYL)HEXAHYDRO-1H-1,4-DIAZEPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30486-56-7
Record name 1-(DIPHENYLMETHYL)HEXAHYDRO-1H-1,4-DIAZEPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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